The Chemerin/ChemR23 Axis: A Double-Edged Sword in Inflammation
The Chemerin/ChemR23 Axis: A Double-Edged Sword in Inflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The chemerin/ChemR23 signaling axis has emerged as a critical regulator of inflammatory processes, exhibiting a fascinating duality of both pro- and anti-inflammatory functions. Chemerin, a chemoattractant protein, and its primary receptor, ChemR23 (also known as CMKLR1), are intricately involved in the recruitment and activation of various immune cells, including macrophages, dendritic cells, and neutrophils. This complex interplay positions the chemerin/ChemR23 axis as a compelling target for therapeutic intervention in a wide range of inflammatory diseases, from acute inflammatory episodes to chronic conditions. This technical guide provides a comprehensive overview of the current understanding of the chemerin/ChemR23 axis in inflammation, detailing its signaling pathways, summarizing key quantitative data from preclinical studies, outlining essential experimental protocols, and visualizing complex interactions through detailed diagrams.
Introduction to the Chemerin/ChemR23 Axis
Chemerin is initially secreted as an inactive precursor, prochemerin, which requires proteolytic cleavage to become fully active.[1][2] This activation often occurs at sites of inflammation by proteases released from neutrophils and other immune cells, highlighting a key mechanism for localized control of its activity.[1] The active form of chemerin binds to its G protein-coupled receptor, ChemR23, which is predominantly expressed on innate immune cells.[3][4] The engagement of ChemR23 by chemerin initiates a cascade of intracellular signaling events that ultimately dictate the cellular response, which can range from chemotaxis to the modulation of cytokine production.[5][6] The multifaceted nature of this axis is further underscored by the existence of different chemerin-derived peptides that can elicit distinct, and sometimes opposing, biological effects.[2][7]
Signaling Pathways of the Chemerin/ChemR23 Axis
The binding of chemerin to ChemR23 triggers intracellular signaling primarily through Gαi-type G proteins. This leads to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels.[8] Furthermore, the activation of the chemerin/ChemR23 axis stimulates several key downstream signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathways, such as ERK1/2 and p38 MAPK, as well as the Phosphatidylinositol 3-kinase (PI3K)/Akt pathway.[6][8] These pathways are central to regulating a multitude of cellular processes, including cell migration, proliferation, survival, and the production of inflammatory mediators. The specific signaling outcome can be context-dependent, influenced by the cell type, the inflammatory microenvironment, and the specific chemerin-derived peptide involved.
Chemerin/ChemR23 Signaling Cascade.
Quantitative Data on the Role of Chemerin/ChemR23 in Inflammation
The following tables summarize key quantitative findings from preclinical studies investigating the anti-inflammatory effects of the chemerin/ChemR23 axis.
Table 1: In Vivo Anti-inflammatory Effects of Chemerin Peptide C15 in Zymosan-Induced Peritonitis in Mice
| Parameter | Treatment | Dose | Time Point | % Suppression | Reference |
| Neutrophil Recruitment | C15 | 0.32 ng/kg | 4 hours | 63% | [3][7] |
| Monocyte Recruitment | C15 | 0.32 ng/kg | 4 hours | 62% | [3][7] |
| Neutrophil Infiltration | C15 | Not Specified | 2 hours | 50% | [3] |
| Neutrophil Infiltration | C15 | Not Specified | 24 hours | 50% | [3] |
| Monocyte Infiltration | C15 | Not Specified | 8 hours | 61% | [3] |
| Monocyte Infiltration | C15 | Not Specified | 48 hours | 64% | [3] |
Table 2: Effects of Chemerin/ChemR23 Axis Modulation on Inflammatory Markers
| Experimental Model | Treatment/Condition | Measured Marker | Outcome | % Change | Reference |
| LPS-induced Acute Lung Injury (Mice) | ChemR23 Knockout | Neutrophil Infiltration | Increased | Not Specified | [9][10] |
| Rheumatoid Arthritis Patients | Anti-TNF Therapy | Serum Chemerin | Decreased | Not Specified | [11] |
| Rheumatoid Arthritis Patients | Anti-TNF Therapy | Serum IL-6 | Decreased | Correlated with chemerin decrease | [11] |
| Inflammatory Bowel Disease Patients | Anti-TNF Therapy (Remission) | Serum Chemerin | Significantly Lower | Not Specified | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to investigate the chemerin/ChemR23 axis in inflammation.
Generation of Bone Marrow-Derived Macrophages (BMDMs)
BMDMs are a crucial in vitro tool for studying macrophage biology and their response to chemerin.
Materials:
-
Femurs and tibias from mice
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
L929-cell conditioned medium (as a source of M-CSF) or recombinant M-CSF[1][13]
-
Penicillin-Streptomycin
-
L-glutamine
-
Non-tissue culture treated petri dishes
Protocol:
-
Euthanize mice and sterilize the hind legs with 70% ethanol.
-
Aseptically dissect the femurs and tibias.
-
Flush the bone marrow from the bones using a syringe with DMEM.
-
Centrifuge the cell suspension and lyse red blood cells using ACK lysis buffer.[14]
-
Wash the cells with PBS and resuspend in BMDM differentiation medium (DMEM supplemented with 10-20% FBS, 10-30% L929-cell conditioned medium or 25 ng/ml recombinant M-CSF, penicillin-streptomycin, and L-glutamine).[1][13]
-
Plate the cells in non-tissue culture treated petri dishes.
-
Incubate at 37°C in a 5% CO2 incubator for 7-10 days, with a media change on day 4.
-
Adherent macrophages can be harvested by gentle scraping or using a cell detachment solution.
Zymosan-Induced Peritonitis in Mice
This model is widely used to study acute inflammation and the effects of anti-inflammatory agents.
Materials:
-
Zymosan A from Saccharomyces cerevisiae
-
Sterile saline
-
Mice (e.g., C57BL/6)
Protocol:
-
Prepare a suspension of zymosan A in sterile saline (e.g., 1 mg/ml).
-
Inject mice intraperitoneally (i.p.) with the zymosan suspension (typically 0.5-1 mg per mouse).[15][16]
-
At desired time points (e.g., 4, 24, 48 hours) post-injection, euthanize the mice.[17]
-
Perform a peritoneal lavage by injecting 5-10 ml of ice-cold PBS or saline into the peritoneal cavity and then aspirating the fluid.
-
Collect the peritoneal lavage fluid and centrifuge to pellet the cells.
-
The supernatant can be used for cytokine analysis (e.g., ELISA).
-
The cell pellet can be resuspended and used for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations with staining) to quantify the recruitment of neutrophils and monocytes/macrophages.[15]
LPS-Induced Acute Lung Injury in Mice
This model is used to investigate the pathogenesis of acute lung inflammation.
Materials:
-
Lipopolysaccharide (LPS) from E. coli
-
Sterile phosphate-buffered saline (PBS)
-
Mice
Protocol:
-
Prepare a solution of LPS in sterile PBS.
-
Anesthetize the mice.
-
Administer LPS via intratracheal or intranasal instillation.[18][19] For intratracheal instillation, a small incision is made in the neck to expose the trachea, and the LPS solution is injected directly into the trachea.[20]
-
At specified time points (e.g., 24, 48 hours) after LPS administration, euthanize the mice.
-
Perform a bronchoalveolar lavage (BAL) by cannulating the trachea and instilling and aspirating a known volume of PBS.
-
The BAL fluid can be analyzed for total and differential cell counts, as well as for cytokine and protein levels.[19][21]
-
The lungs can be harvested for histological analysis or homogenization to measure inflammatory markers.[22]
Visualizing Experimental Workflows and Logical Relationships
The following diagrams illustrate common experimental workflows for studying the chemerin/ChemR23 axis.
Experimental Workflow for Chemerin/ChemR23 Research.
Conclusion and Future Directions
The chemerin/ChemR23 axis is a complex and pleiotropic system with significant implications for the regulation of inflammation. Its ability to exert both pro- and anti-inflammatory effects makes it a challenging but highly promising target for therapeutic development. The anti-inflammatory properties of certain chemerin-derived peptides, such as C15, are particularly noteworthy, demonstrating potent efficacy at very low doses in preclinical models of inflammation.[3][7]
Future research should focus on further elucidating the context-dependent nature of chemerin/ChemR23 signaling to better understand how to selectively harness its anti-inflammatory potential while avoiding its pro-inflammatory activities. The development of selective agonists and antagonists for ChemR23 will be instrumental in dissecting the precise roles of this axis in various diseases and will pave the way for novel therapeutic strategies for a wide range of inflammatory disorders. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to advance our understanding and therapeutic exploitation of the chemerin/ChemR23 axis.
References
- 1. A Method for Generation of Bone Marrow-Derived Macrophages from Cryopreserved Mouse Bone Marrow Cells | PLOS One [journals.plos.org]
- 2. Chemerin/chemR23 axis in inflammation onset and resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ChemR23 activation reprograms macrophages toward a less inflammatory phenotype and dampens carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
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- 7. Synthetic chemerin-derived peptides suppress inflammation through ChemR23 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting the chemerin/CMKLR1 axis by small molecule antagonist α-NETA mitigates endometriosis progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mouse ChemR23 is expressed in dendritic cell subsets and macrophages, and mediates an anti-inflammatory activity of chemerin in a lung disease model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-TNF Therapy Reduces Serum Levels of Chemerin in Rheumatoid Arthritis: A New Mechanism by Which Anti-TNF Might Reduce Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serum Levels of Chemerin in Patients with Inflammatory Bowel Disease as an Indicator of Anti-TNF Treatment Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Isolation and culture of murine bone marrow-derived macrophages for nitric oxide and redox biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Generation of Bone Marrow-Derived Macrophages [bio-protocol.org]
- 15. inotiv.com [inotiv.com]
- 16. olac.berkeley.edu [olac.berkeley.edu]
- 17. Chapter 17. Zymosan-induced peritonitis as a simple experimental system for the study of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. meliordiscovery.com [meliordiscovery.com]
- 19. LPS-induced Acute Lung Injury Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 20. Video: Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation [jove.com]
- 21. Prevention of LPS-Induced Acute Lung Injury in Mice by Mesenchymal Stem Cells Overexpressing Angiopoietin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Early and late pulmonary effects of nebulized LPS in mice: An acute lung injury model | PLOS One [journals.plos.org]
